2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate)
Overview
Description
2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) is an organic compound with the molecular formula C19H24O6S2 and a molecular weight of 412.53 g/mol . This compound is characterized by the presence of two 4-methylbenzenesulfonate groups attached to a 2-ethylpropane-1,3-diyl backbone. It is typically found as a white to yellow solid and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) involves the reaction of 2-ethylpropane-1,3-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of 2-ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate groups, which are good leaving groups .
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield the corresponding sulfonamide, while reaction with an alcohol would produce the corresponding sulfonate ester .
Scientific Research Applications
2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) involves the nucleophilic attack on the sulfonate groups, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanediol, 2-ethyl-, 1,3-bis(4-methylbenzenesulfonate)
- 2-Butylpropane-1,3-diyl bis(4-methylbenzenesulfonate)
- 2-Methylpropane-1,3-diyl bis(4-methylbenzenesulfonate)
Uniqueness
2-Ethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. The presence of the ethyl group in the 2-position enhances its nucleophilicity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonyloxymethyl]butyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6S2/c1-4-17(13-24-26(20,21)18-9-5-15(2)6-10-18)14-25-27(22,23)19-11-7-16(3)8-12-19/h5-12,17H,4,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYSFNQFJLHXQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)COS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186419 | |
Record name | 1,3-Propanediol, 2-ethyl-, 1,3-bis(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24330-55-0 | |
Record name | 1,3-Propanediol, 2-ethyl-, 1,3-bis(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24330-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanediol, 2-ethyl-, 1,3-bis(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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